7-Chloro-1-methylindole-3-carboxylic acid
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . “7-Chloro-1-methylindole-3-carboxylic acid” is likely a derivative of indole .
Synthesis Analysis
The synthesis of indole derivatives often involves the formation of the corresponding imine and its subsequent cyclization . For example, Liu et al. developed an effective method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring fused to a pyrrole ring, characteristic of indoles . The exact structure would depend on the positions of the chlorine, methyl, and carboxylic acid groups.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Indole derivatives can participate in a variety of reactions due to the presence of multiple reactive sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, 1-Methylindole-3-carboxylic acid has a molecular weight of 175.18 and a melting point of 197-200 °C .
Mechanism of Action
Target of Action
Indole derivatives, such as 7-Chloro-1-methylindole-3-carboxylic acid, are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body . Indole derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives involves their interaction with these receptors. It’s known that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential biological activities, it could have a range of effects, such as inhibiting the growth of cancer cells or microbes, reducing inflammation, or modulating other cellular processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-1-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNENVQFFBDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260879-05-7 |
Source
|
Record name | 7-chloro-1-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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